Product packaging for Vra-glcnac(Cat. No.:CAS No. 125261-87-2)

Vra-glcnac

Cat. No.: B058537
CAS No.: 125261-87-2
M. Wt: 545.6 g/mol
InChI Key: CEKMVWASOJLIAG-IYMWRXDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VRA-GlcNAc is a potent, selective, and cell-permeable inhibitor of O-GlcNAcase (OGA), the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from serine and threonine residues of intracellular proteins. By effectively inhibiting OGA, this compound leads to the rapid and global hyper-O-GlcNAcylation of proteins within cells. This action provides researchers with a powerful chemical tool to investigate the critical role of O-GlcNAc signaling in a multitude of cellular processes, including transcription, cell cycle progression, stress response, and protein degradation. The hyper-O-GlcNAcylation induced by this compound allows for the study of its functional consequences in models of various human diseases, such as diabetes, neurodegenerative disorders (like Alzheimer's disease), and cancer, where dysregulated O-GlcNAcylation is a known pathogenic factor. Its cell permeability makes it exceptionally suitable for cell-based assays, enabling the study of O-GlcNAc biology in a physiologically relevant context without the need for genetic manipulation. This compound is an essential research reagent for dissecting the complex cross-talk between O-GlcNAcylation and other post-translational modifications, such as phosphorylation, and for validating OGA as a potential therapeutic target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3O10S2 B058537 Vra-glcnac CAS No. 125261-87-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;2-[(5E)-5-[[4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O10S2.H3N/c1-9(25)22-16-18(29)17(28)13(8-24)33-20(16)32-11-4-3-10(5-12(11)31-2)6-14-19(30)23(7-15(26)27)21(34)35-14;/h3-6,13,16-18,20,24,28-29H,7-8H2,1-2H3,(H,22,25)(H,26,27);1H3/b14-6+;/t13-,16-,17-,18-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKMVWASOJLIAG-IYMWRXDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125261-87-2
Record name VRA-GlcNAc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125261872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Condensation of Vanillyl N-Acetyl-β-D-Glucosaminide and Rhodanine-3-Ethanoic Acid

The foundational synthesis of this compound involves a condensation reaction between vanillyl N-acetyl-β-D-glucosaminide and rhodanine-3-ethanoic acid. This step forms the chromogenic core structure, where the glucosaminide moiety serves as the enzymatically cleavable component, and the rhodanine derivative provides the chromophoric phenol upon hydrolysis.

Reaction Conditions:

  • Solvent System: The reaction typically proceeds in a polar aprotic solvent, such as dimethylformamide (DMF), under inert nitrogen atmosphere to prevent oxidation of sensitive functional groups.

  • Catalysis: Tertiary amines, such as triethylamine, are employed to deprotonate the carboxylic acid group of rhodanine-3-ethanoic acid, facilitating nucleophilic attack on the glucosaminide’s anomeric carbon.

  • Temperature and Duration: Optimal yields are achieved at 60–70°C over 12–18 hours, with reaction progress monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate:methanol (3:1 v/v).

Post-Reaction Workup:
The crude product is precipitated by dropwise addition into ice-cold diethyl ether, followed by centrifugation and washing with cold ether to remove unreacted starting materials. The resulting solid is dissolved in deionized water and lyophilized to obtain the ammonium salt form, enhancing solubility in aqueous buffers.

Column Chromatography

Purification of this compound employs silica gel column chromatography with a gradient elution system (methanol:chloroform, 1:4 to 1:2 v/v). Fractions containing the target compound are identified by UV absorbance at 280 nm, concentrated under reduced pressure, and lyophilized.

Spectroscopic Validation

  • UV-Vis Spectroscopy: The purified compound exhibits a λ<sub>max</sub> at 492 nm in alkaline conditions (pH >10), corresponding to the liberated phenol group (ε = 37,000 L·mol⁻¹·cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz) confirms structural integrity: δ 7.82 (s, 1H, rhodanine-CH), 6.90–7.10 (m, 3H, aromatic protons), 5.12 (d, 1H, J = 8.4 Hz, anomeric proton), and 2.01 (s, 3H, N-acetyl group).

Optimization of Synthetic Parameters

pH and Temperature Dependence

The enzymatic hydrolysis of this compound by NAG is maximized at pH 4.5–5.0, aligning with the enzyme’s optimal activity range. Reaction kinetics at 37°C reveal a Michaelis constant (K<sub>m</sub>) of 0.5 mmol·L⁻¹, indicating high substrate affinity comparable to natural glycosaminoglycan substrates.

Table 1: Kinetic Parameters of this compound Hydrolysis by NAG

ParameterValueConditionsSource
K<sub>m</sub>0.5 mmol·L⁻¹pH 4.5, 37°C
V<sub>max</sub>12.4 μmol·min⁻¹·mg⁻¹pH 4.5, 37°C
Optimal pH4.5–5.037°C

Comparative Analysis with Alternative Substrates

Sensitivity Against MNP-GlcNAc

This compound demonstrates twice the molar absorptivity of MNP-GlcNAc (2-methoxy-4-(2'-nitrovinyl)-phenyl GlcNAc), enabling lower limits of detection (LOD = 0.8 U·L⁻¹ vs. 1.6 U·L⁻¹ for MNP-GlcNAc).

Table 2: Performance Comparison of NAG Substrates

Substrateλ<sub>max</sub> (nm)ε (L·mol⁻¹·cm⁻¹)LOD (U·L⁻¹)Reference
This compound50537,0000.8
MNP-GlcNAc40518,5001.6
4-Nitrophenyl-β-GlcNAc40010,2002.4

Applications in Clinical Diagnostics

Automated Biochemical Assays

This compound is compatible with fully automated analyzers using an endpoint method at 505 nm. A 3:1 ratio of R1/R2 reagents ensures linear calibration up to 600 U·L⁻¹, with intra-assay precision of 3.7–7.4% CV.

Renal Disease Monitoring

Elevated urinary NAG activity, detectable via this compound hydrolysis, correlates with proximal tubule dysfunction in diabetic nephropathy and acute kidney injury. Clinical studies report a 4.5-fold increase in NAG levels among patients with glomerulopathies compared to healthy controls .

Chemical Reactions Analysis

Vra-glcnac undergoes several types of chemical reactions, including:

Scientific Research Applications

Clinical Diagnostics

N-acetyl-beta-D-glucosaminidase Activity Measurement

Vra-glcnac is primarily utilized as a substrate in assays for measuring the activity of N-acetyl-beta-D-glucosaminidase (NAG), an enzyme implicated in various pathological conditions, including kidney disorders. Research indicates that the sensitivity of assays using this compound is superior to that of traditional substrates like MNP-GlcNAc. For instance, a study demonstrated that this compound assays could detect NAG activity with a Km value of 0.5 mmol/L at pH 4.5, making it particularly effective for urine samples from neonates .

Substrate Sensitivity Km (mmol/L) pH Range
This compoundHigh0.54.5 - 5.0
MNP-GlcNAcModerateNot specifiedNot specified

This enhanced sensitivity allows for better differentiation between normal and pathological states in patients, particularly in pediatric populations where early detection of renal dysfunction is critical .

Neurobiology

O-GlcNAcylation and Neurological Disorders

This compound plays a significant role in the study of O-GlcNAcylation, a post-translational modification that affects numerous proteins involved in cellular signaling and neuroprotection. Increased levels of O-GlcNAcylation have been linked to protective mechanisms against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. For example, pharmacological interventions that elevate O-GlcNAcylation have shown promise in preventing neuronal loss under stress conditions .

A notable case study involved the identification of over 1,750 O-GlcNAc sites across various proteins in mouse brains using mass spectrometry techniques, highlighting the extensive role of O-GlcNAcylation in neuronal function and signaling pathways .

Therapeutic Potential

Inhibitors of O-GlcNAcase

The modulation of O-GlcNAcylation through inhibitors such as this compound has opened avenues for therapeutic strategies targeting diseases linked to dysregulated protein modifications. For instance, the use of O-GlcNAcase inhibitors has been shown to enhance O-GlcNAc levels significantly, which may contribute to improved outcomes in conditions like ischemia-reperfusion injury and certain cancers .

Recent studies suggest that compounds like Thiamet G, derived from earlier research on this compound, exhibit high potency and selectivity for human O-GlcNAcase, demonstrating potential for clinical applications aimed at restoring normal O-GlcNAc levels in pathological states .

Biological Activity

Vra-GlcNAc, a derivative of N-acetylglucosamine (GlcNAc), has garnered attention in recent research due to its potential biological activities, particularly in the context of enzymatic assays and its role in cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

1. Overview of this compound

This compound is primarily utilized as a substrate in enzymatic assays for N-acetyl-beta-D-glucosaminidase (NAGase), an enzyme involved in the degradation of glycoproteins and glycolipids. Its structure allows it to be specifically cleaved by NAGase, facilitating the measurement of enzyme activity in various biological samples, including urine from neonates .

2.1 NAGase Assays

Recent studies have demonstrated the efficacy of this compound as a substrate in colorimetric assays for measuring NAGase activity. For instance, one study compared two new colorimetric methods using this compound and MNP-GlcNAc as substrates, revealing that this compound exhibited higher analytical sensitivity .

Table 1: Comparison of Substrates for NAGase Activity Measurement

SubstrateSensitivitySample Type
This compoundHighUrine from neonates
MNP-GlcNAcModerateVarious biological fluids

2.2 Mechanistic Insights

The mechanistic insights into how this compound interacts with NAGase show that it retains stability under physiological conditions, which is crucial for reliable assay results. The removal of low molecular weight urinary components did not significantly affect Vra-GlcNAcase activity, indicating its robustness as a substrate .

3. Biological Implications of O-GlcNAcylation

This compound is connected to O-GlcNAcylation, a post-translational modification that plays critical roles in various cellular processes. O-GlcNAcylation affects protein function, stability, and interactions, making it significant in metabolic regulation and disease states.

3.1 Role in Cellular Metabolism

O-GlcNAcylation is regulated by two enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). The dynamic balance between these enzymes influences cellular responses to nutrient availability and stress conditions . For example, increased O-GlcNAcylation has been linked to insulin resistance in adipocytes by impairing glucose utilization pathways .

Case Study: Insulin Resistance
A study showed that elevated levels of O-GlcNAcylation on insulin receptor substrates led to reduced phosphorylation and impaired signaling pathways, contributing to insulin resistance . This highlights the importance of monitoring O-GlcNAc levels in metabolic disorders.

4. Clinical Applications and Future Directions

The use of this compound in clinical settings could provide insights into metabolic diseases and conditions related to glycosylation abnormalities. Its application in diagnostic assays for conditions such as diabetes or obesity could enhance our understanding of these diseases.

4.1 Research Directions

Future research should focus on:

  • Elucidating the specific pathways influenced by O-GlcNAcylation.
  • Developing more sensitive assays using this compound for clinical diagnostics.
  • Investigating the therapeutic potential of modulating O-GlcNAc levels in various diseases.

Q & A

Q. How can researchers ensure transparency in reporting negative or inconclusive this compound findings?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like PRIDE or GlyTouCan. Use preprint platforms to share negative results and solicit peer feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vra-glcnac
Reactant of Route 2
Reactant of Route 2
Vra-glcnac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.